molecular formula C16H12ClNO B11850661 (4-Chlorophenyl)(2-methyl-1H-indol-1-yl)methanone

(4-Chlorophenyl)(2-methyl-1H-indol-1-yl)methanone

Cat. No.: B11850661
M. Wt: 269.72 g/mol
InChI Key: CDOATHCMQATAKB-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2-methyl-1H-indol-1-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2-methyl-1H-indol-1-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-methylindole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2-methyl-1H-indol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(4-Chlorophenyl)(2-methyl-1H-indol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(2-methyl-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(1H-indol-1-yl)methanone: Lacks the methyl group on the indole ring.

    (4-Chlorophenyl)(2-methyl-1H-indol-3-yl)methanone: The methanone group is attached to the 3-position of the indole ring.

    (4-Chlorophenyl)(2-methyl-1H-indol-1-yl)ethanone: Contains an ethanone group instead of a methanone group.

Uniqueness

(4-Chlorophenyl)(2-methyl-1H-indol-1-yl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

(4-chlorophenyl)-(2-methylindol-1-yl)methanone

InChI

InChI=1S/C16H12ClNO/c1-11-10-13-4-2-3-5-15(13)18(11)16(19)12-6-8-14(17)9-7-12/h2-10H,1H3

InChI Key

CDOATHCMQATAKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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